molecular formula C13H16N2O B2653459 3-[(cyclopent-3-en-1-yl)methoxy]-5H,6H,7H-cyclopenta[c]pyridazine CAS No. 2197878-39-8

3-[(cyclopent-3-en-1-yl)methoxy]-5H,6H,7H-cyclopenta[c]pyridazine

Cat. No.: B2653459
CAS No.: 2197878-39-8
M. Wt: 216.284
InChI Key: XNJOWJUAQARUNB-UHFFFAOYSA-N
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Description

3-[(cyclopent-3-en-1-yl)methoxy]-5H,6H,7H-cyclopenta[c]pyridazine is a complex organic compound characterized by its unique structure, which includes a cyclopentene ring and a pyridazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(cyclopent-3-en-1-yl)methoxy]-5H,6H,7H-cyclopenta[c]pyridazine typically involves multiple steps, starting with the preparation of the cyclopentene and pyridazine precursors. One common method involves the reaction of cyclopent-3-en-1-ylmethanol with a suitable pyridazine derivative under controlled conditions. The reaction is often catalyzed by a strong acid or base to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow processes to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

3-[(cyclopent-3-en-1-yl)methoxy]-5H,6H,7H-cyclopenta[c]pyridazine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines, depending on the reducing agent used.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other atoms or groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are frequently used.

    Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

3-[(cyclopent-3-en-1-yl)methoxy]-5H,6H,7H-cyclopenta[c]pyridazine has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and enzyme interactions.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an inhibitor or activator of specific biological pathways.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism by which 3-[(cyclopent-3-en-1-yl)methoxy]-5H,6H,7H-cyclopenta[c]pyridazine exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Cyclopentylmethoxy derivatives: Compounds with similar cyclopentylmethoxy groups but different heterocyclic rings.

    Pyridazine derivatives: Compounds with similar pyridazine rings but different substituents on the ring.

Uniqueness

3-[(cyclopent-3-en-1-yl)methoxy]-5H,6H,7H-cyclopenta[c]pyridazine is unique due to its specific combination of a cyclopentene ring and a pyridazine ring, which imparts distinct chemical and biological properties

Properties

IUPAC Name

3-(cyclopent-3-en-1-ylmethoxy)-6,7-dihydro-5H-cyclopenta[c]pyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O/c1-2-5-10(4-1)9-16-13-8-11-6-3-7-12(11)14-15-13/h1-2,8,10H,3-7,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNJOWJUAQARUNB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC(=NN=C2C1)OCC3CC=CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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